molecular formula C23H22N6O B10923212 2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10923212
M. Wt: 398.5 g/mol
InChI Key: FVMUVKSGCGZIFL-UHFFFAOYSA-N
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Description

2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and tolerance to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[4-(Tert-butyl)phenoxy]methyl}phenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core, which imparts stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

4-[3-[(4-tert-butylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H22N6O/c1-23(2,3)17-7-9-18(10-8-17)30-13-15-5-4-6-16(11-15)20-26-22-19-12-25-27-21(19)24-14-29(22)28-20/h4-12,14H,13H2,1-3H3,(H,25,27)

InChI Key

FVMUVKSGCGZIFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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